Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to (1-Benzofuran-2-ylmethyl)amine hydrochloride (CAS 81882-18-0)
This guide provides a comprehensive technical overview of (1-Benzofuran-2-ylmethyl)amine hydrochloride, a heterocyclic compound built upon the privileged benzofuran scaffold. As a molecule of interest in medicinal chemistry and synthetic research, understanding its fundamental properties, characterization, and potential applications is paramount for its effective utilization as a building block in drug discovery and materials science.
The benzofuran moiety is a cornerstone in the development of numerous pharmacologically active agents, owing to its presence in a wide array of natural products and its versatile chemical functionality.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anti-tumor, antimicrobial, anti-oxidative, and anti-viral properties.[1] This guide synthesizes critical data to provide a robust framework for researchers working with or considering (1-Benzofuran-2-ylmethyl)amine hydrochloride for their research endeavors.
Core Physicochemical & Structural Properties
(1-Benzofuran-2-ylmethyl)amine hydrochloride is the salt form of the parent amine, 2-(Aminomethyl)benzofuran.[3] The hydrochloride form often confers improved stability and solubility, making it more amenable to handling and formulation in research settings.
Chemical Structure
The molecule consists of a central benzofuran ring system, with a methylamine group attached at the 2-position, presented as a hydrochloride salt.
Caption: Chemical structure of (1-Benzofuran-2-ylmethyl)amine hydrochloride.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below for quick reference. These data are compiled from authoritative chemical databases and are essential for experimental design and data interpretation.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 81882-18-0 | [3] |
| Molecular Formula | C₉H₁₀ClNO | [3][4] |
| Molecular Weight | 183.63 g/mol | [3][5] |
| IUPAC Name | 1-benzofuran-2-ylmethanamine;hydrochloride | [3] |
| Synonyms | Benzofuran-2-ylmethanamine hydrochloride, (Benzofuran-2-yl)methanamine hydrochloride | [3][4] |
| Physical Form | Solid | [5] |
| SMILES | C1=CC=C2C(=C1)C=C(O2)CN.Cl | [3] |
| InChIKey | ORSCEBONMBYAHW-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area | 39.2 Ų | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
Synthesis & Mechanistic Considerations
While specific, peer-reviewed synthetic procedures for (1-Benzofuran-2-ylmethyl)amine hydrochloride are not extensively detailed in readily available literature, its structure allows for a logical retrosynthetic analysis based on established methods for benzofuran synthesis.[6][7][8] A common and effective route involves the reaction of salicylaldehyde or a related phenol with an α-halo ketone or aldehyde, followed by cyclization.[6][8]
Generalized Synthetic Pathway
A plausible synthetic approach would start with a suitable salicylaldehyde derivative and a chloro-substituted amine precursor, followed by cyclization and subsequent salt formation. The choice of a strong base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, facilitating the initial nucleophilic substitution. The subsequent intramolecular cyclization is often acid-catalyzed or thermally induced to form the furan ring.[7]
Caption: Generalized workflow for the synthesis of benzofuran-2-ylmethanamine derivatives.
Analytical Characterization: A Self-Validating Workflow
Confirming the identity, purity, and structure of (1-Benzofuran-2-ylmethyl)amine hydrochloride is critical. A multi-technique approach ensures a self-validating system where data from orthogonal methods corroborate the final structural assignment. Standard analytical methods for compounds of this class include mass spectrometry, NMR, and IR spectroscopy.[9][10][11]
Spectroscopic Profile
The elucidation of the molecular structure relies heavily on spectroscopic techniques that probe the compound's constituent atoms and functional groups.[12]
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy While a specific spectrum for this compound is not publicly available, a predictive analysis based on the structure and known data for benzofuran derivatives can be made.[13][14]
-
¹H NMR: Expected signals would include distinct peaks for the aromatic protons on the benzene ring (approx. 7.2-7.7 ppm), a singlet for the proton on the furan ring, a singlet for the methylene (-CH₂) protons adjacent to the amine, and a broad signal for the amine (-NH₃⁺) protons.
-
¹³C NMR: The spectrum would show characteristic signals for the eight unique carbons of the benzofuran ring system, plus a signal for the methylene carbon.[13][15]
3.1.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electron Ionization (EI) would likely show a molecular ion peak corresponding to the free base (C₉H₉NO) at m/z 147.1. A prominent fragment would be expected from the loss of the aminomethyl group.[9]
3.1.3. Infrared (IR) Spectroscopy The IR spectrum provides confirmation of key functional groups. The hydrochloride salt significantly influences the N-H stretching region.[9][12]
| Expected Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implicated |
| ~3000-2400 (broad) | N-H Stretch | Ammonium salt (-NH₃⁺) |
| ~3100-3000 | C-H Stretch (Aromatic) | Benzofuran Ring |
| ~1600, ~1450 | C=C Stretch (Aromatic) | Benzofuran Ring |
| ~1250-1050 | C-O-C Stretch (Asymm.) | Furan Ether Linkage |
| ~1600-1500 | N-H Bend | Ammonium salt (-NH₃⁺) |
Analytical Workflow Protocol
The following represents a standard, field-proven workflow for the comprehensive characterization of a novel or synthesized batch of a small molecule amine hydrochloride like the topic compound.
Caption: A self-validating workflow for analytical characterization.
Biological Context and Potential Applications
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][2] This suggests that (1-Benzofuran-2-ylmethyl)amine hydrochloride is a valuable starting material or intermediate for the synthesis of new chemical entities with therapeutic potential.
Established Activities of the Benzofuran Core
Research has extensively documented the pharmacological potential of benzofuran-containing molecules. Their ability to interact with various biological targets makes them attractive for drug development programs.
Caption: Diverse biological activities associated with the benzofuran core structure.
Notable examples of drugs containing the benzofuran moiety include Amiodarone (an antiarrhythmic agent) and Griseofulvin (an antifungal drug).[2] Furthermore, compounds structurally related to amphetamines, known as "Benzo Fury," have been investigated for their psychostimulant properties.[16][17] The broad spectrum of activity, from antimicrobial to anticancer effects, highlights the versatility of this scaffold.[1][18]
Safety, Handling, and Storage
Proper handling and storage are essential to ensure user safety and maintain the integrity of the compound. The following information is derived from available safety data sheets and chemical supplier information.[3][4]
GHS Hazard Classification
(1-Benzofuran-2-ylmethyl)amine hydrochloride is classified with the following hazards:
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H302: Harmful if swallowed.[4][5] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
Recommended Handling and Storage
-
Handling: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] Keep away from strong oxidizing agents and strong acids.[19]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[19]
Detailed Experimental Protocol: Identity and Purity Verification by LC-MS
This protocol provides a robust, step-by-step method for verifying the molecular weight and assessing the purity of (1-Benzofuran-2-ylmethyl)amine hydrochloride, a critical quality control step in any research application.
Objective: To confirm the identity (by mass) and determine the purity (by UV absorbance) of the target compound.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).
-
(1-Benzofuran-2-ylmethyl)amine hydrochloride sample.
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA).
-
Volumetric flasks and pipettes.
-
Autosampler vials.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is used to acidify the mobile phase, which improves peak shape for basic compounds like amines by ensuring they remain in their protonated form.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Water:Acetonitrile.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Transfer the working solution to an autosampler vial.
-
Trustworthiness: Preparing a fresh solution and starting with a standard concentration ensures reproducibility and accurate quantification.
-
-
LC-MS System Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm and 280 nm (benzofurans typically absorb in this range).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Expertise: A gradient elution is necessary to separate the polar starting materials from the more non-polar product and any potential impurities.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Causality: ESI in positive mode is ideal for analyzing amines, as they readily accept a proton to form a positive ion [M+H]⁺.
-
-
Data Analysis:
-
Identity Confirmation: Examine the mass spectrum associated with the major peak from the UV chromatogram. Look for an ion with m/z ≈ 148.1, corresponding to the protonated free base [C₉H₉NO + H]⁺.
-
Purity Assessment: Integrate the area of the main peak in the UV chromatogram (e.g., at 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
-
References
-
PubChem. (n.d.). 1-Benzofuran-2-ylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]
-
American Elements. (n.d.). Benzofurans. Retrieved from [Link]
-
CPAChem. (2022). Safety data sheet - Dibenzofuran. Retrieved from [Link]
-
Asif, M. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Retrieved from [Link]
-
Kumar, P., & Kumar, R. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave Online. Retrieved from [Link]
-
DeRuiter, J., et al. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Retrieved from [Link]
-
Koca, M., et al. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzofuran-2-ylmethyl-methyl-(1-naphthylmethyl)amine. John Wiley & Sons, Inc. Retrieved from [Link]
-
American Elements. (n.d.). amine hydrochloride. Retrieved from [Link]
-
Al-Hourani, B. J. (2024). (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Retrieved from [Link]
-
Al-Hourani, B. J. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Retrieved from [Link]
- Google Patents. (n.d.). US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
ResearchGate. (2007). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. Retrieved from [Link]
-
OpenBU. (n.d.). Analysis of benzofury compounds in blood using different sample preparation methods. Boston University. Retrieved from [Link]
- Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
-
Busardò, F. P., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran. National Institute of Standards and Technology. Retrieved from [Link]
-
Barim, E. (2022). Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Munzur University Journal of Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives. Retrieved from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 1-Benzofuran-2-ylmethanamine hydrochloride | C9H10ClNO | CID 22467483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 81882-18-0|Benzofuran-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (2-Methyl-1-benzofuran-7-yl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. GB2193211A - Synthesis of benzofurans - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. dea.gov [dea.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. dergi-fytronix.com [dergi-fytronix.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine [mdpi.com]
- 14. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 15. spectrabase.com [spectrabase.com]
- 16. DSpace [open.bu.edu]
- 17. Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.fr [fishersci.fr]
